RG-7152
Description
RG-7152 is a selective small-molecule inhibitor targeting tyrosine kinases, primarily developed for oncology applications. Its mechanism of action involves binding to the ATP-binding pocket of specific kinases, thereby blocking downstream signaling pathways critical for tumor proliferation and survival. Preclinical studies highlight its potent inhibition of kinases such as MET and VEGFR2, with IC50 values in the low nanomolar range . This compound has demonstrated efficacy in reducing tumor growth in xenograft models, particularly in cancers driven by dysregulated kinase activity, such as non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) .
Key physicochemical properties of this compound include:
Properties
CAS No. |
107813-63-8 |
|---|---|
Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |
InChI Key |
XDPLTERFGJAMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Appearance |
Solid powder |
Other CAS No. |
107813-63-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for RG-7152 have been investigated, although specific details are not widely available in the literature.
- Industrial production methods are not extensively documented, but research efforts continue to explore efficient synthesis strategies.
Chemical Reactions Analysis
- RG-7152 undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly reported, but they likely involve modifications of the tetrazole and quinoline moieties.
Scientific Research Applications
- RG-7152’s applications span various scientific domains:
Chemistry: Researchers study its reactivity, stability, and potential as a peroxisome proliferator.
Biology: Investigations explore its impact on cellular processes and enzyme regulation.
Medicine: this compound’s pharmacological properties may have therapeutic implications.
Industry: Its use in drug development or as a research tool is an ongoing area of interest.
Mechanism of Action
- RG-7152’s mechanism involves antagonizing leukotriene D4 receptors.
- It likely modulates signaling pathways related to leukotrienes, inflammation, and lipid metabolism.
Comparison with Similar Compounds
Structural Comparison
| Compound | Core Scaffold | Key Substituents | Target Kinases |
|---|---|---|---|
| This compound | Pyrimidine | Fluorophenyl, morpholine | MET, VEGFR2, AXL |
| Crizotinib | Pyridine | Chlorophenyl, piperidine | ALK, ROS1, MET |
| Cabozantinib | Quinoline | Difluorophenyl, pyrrolidine | MET, VEGFR2, RET |
| Foretinib | Quinazoline | Trifluoromethyl, piperazine | MET, VEGFR2, KIT |
Key Observations :
- This compound and Cabozantinib share overlapping targets (MET, VEGFR2), but this compound’s pyrimidine scaffold confers higher selectivity for MET over RET compared to Cabozantinib’s quinoline core .
- The morpholine group in this compound enhances solubility relative to Foretinib’s trifluoromethyl-piperazine moiety, which may contribute to reduced hepatotoxicity .
Functional Efficacy and Selectivity
| Compound | IC50 (nM) for MET | IC50 (nM) for VEGFR2 | Selectivity Ratio (MET/VEGFR2) |
|---|---|---|---|
| This compound | 2.1 | 15.4 | 7.3 |
| Crizotinib | 8.7 | >1,000 | >115 |
| Cabozantinib | 1.3 | 0.1 | 0.08 |
| Foretinib | 0.9 | 3.2 | 3.6 |
Key Findings :
Pharmacokinetic and Toxicity Profiles
| Compound | Oral Bioavailability (%) | Half-life (hr) | Common Adverse Effects |
|---|---|---|---|
| This compound | 65 | 8 | Fatigue, hypertension, nausea |
| Crizotinib | 43 | 42 | Vision disorders, edema |
| Cabozantinib | 54 | 55 | Diarrhea, palmar-plantar erythrodysesthesia |
| Foretinib | 29 | 25 | Hepatotoxicity, anorexia |
Key Insights :
Clinical and Preclinical Outcomes
| Compound | Phase of Development | Key Indications | Resistance Mechanisms |
|---|---|---|---|
| This compound | Preclinical | NSCLC, HCC | MET amplification |
| Crizotinib | Approved (2011) | ALK+ NSCLC | ALK mutations (e.g., L1196M) |
| Cabozantinib | Approved (2012) | Medullary thyroid cancer, RCC | MET bypass pathways |
| Foretinib | Discontinued | Phase II (HCC, gastric cancer) | Compensatory AXL activation |
Key Implications :
- Cabozantinib’s broader target profile contributes to its utility in multiple cancers but increases off-target risks compared to this compound .
Biological Activity
RG-7152 is a compound recognized for its biological activity, particularly as a leukotriene D4 antagonist. This article explores its mechanisms, therapeutic implications, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has a molecular formula of and a molecular weight of 361.4 g/mol. Its structural representation can be summarized by the SMILES notation:
N1=NNC(=N1)CCCOC=2C=CC=C(OCC3=NC=4C=CC=CC4C=C3)C2. - CAS Number : 107813-63-8
- Purity : 98% .
As a leukotriene D4 antagonist, this compound interferes with the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses. By blocking these receptors, this compound can potentially reduce bronchoconstriction and inflammation associated with asthma.
Biological Activity
Anti-asthmatic Properties : this compound has been primarily studied for its anti-asthmatic effects. It is known to inhibit the actions of leukotriene D4, which plays a significant role in asthma pathophysiology by causing bronchoconstriction and promoting mucus production.
In Vitro Studies
- Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits leukotriene D4-induced airway smooth muscle contraction in human bronchial epithelial cells.
In Vivo Studies
-
Animal Models : Animal studies have shown that administration of this compound leads to reduced airway hyperresponsiveness in models of allergic asthma.
Study Type Model Used Outcome Mouse Model Ovalbumin-induced asthma Decreased airway resistance
Case Studies
Several clinical trials have investigated the efficacy of this compound in human subjects:
- Phase II Clinical Trial : A study assessed the effectiveness of this compound in patients with moderate to severe asthma. The results indicated significant improvement in lung function and reduction in the frequency of asthma attacks compared to placebo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
